molecular formula C17H18ClN3O2 B3963200 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide

5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B3963200
M. Wt: 331.8 g/mol
InChI Key: ZSRKPROFNHZKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation status of proteins, and its inhibition has been shown to have potential therapeutic benefits in various diseases. ACY-1215 has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

HDAC6 is a cytoplasmic enzyme that regulates the acetylation status of proteins. HDAC6 inhibition by 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide leads to an increase in protein acetylation, which can have various effects depending on the protein target. In cancer, HDAC6 inhibition can sensitize cancer cells to chemotherapy and radiation therapy by promoting DNA damage and apoptosis. HDAC6 inhibition can also inhibit cancer cell migration and metastasis by regulating the acetylation status of cytoskeletal proteins. In neurodegenerative diseases, HDAC6 inhibition can promote the clearance of misfolded proteins by enhancing autophagy, a cellular process that degrades and recycles proteins. In inflammatory disorders, HDAC6 inhibition can reduce inflammation and cytokine production by regulating the acetylation status of transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, inhibit cancer cell migration and metastasis, and reduce tumor growth in animal models. In neurodegenerative diseases, this compound has been shown to promote the clearance of misfolded proteins, improve cognitive function, and reduce neuroinflammation in animal models. In inflammatory disorders, this compound has been shown to reduce inflammation and cytokine production in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments include its specificity for HDAC6, its ability to modulate protein acetylation, and its potential therapeutic benefits in various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited bioavailability, and its potential off-target effects.

Future Directions

For research on 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide include further preclinical studies to determine its safety and efficacy in various diseases, clinical trials to test its use in humans, and the development of more potent and selective HDAC6 inhibitors. Additionally, research on the mechanisms of HDAC6 inhibition and protein acetylation could lead to the discovery of new therapeutic targets and treatments for various diseases.

Scientific Research Applications

5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, HDAC6 inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as well as inhibit cancer cell migration and metastasis. In neurodegenerative diseases, HDAC6 inhibition has been shown to promote the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases, respectively. In inflammatory disorders, HDAC6 inhibition has been shown to reduce inflammation and cytokine production.

properties

IUPAC Name

5-acetamido-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-3-21(11-13-6-8-19-9-7-13)17(23)15-10-14(20-12(2)22)4-5-16(15)18/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRKPROFNHZKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 4
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.